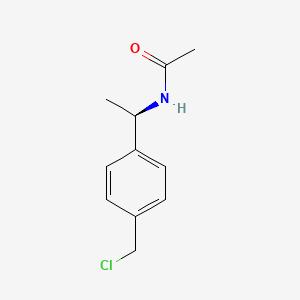
methyl N-(4-ethoxyphenyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl N-(4-ethoxyphenyl)carbamodithioate is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.351 g/mol . This compound is known for its unique structure, which includes a carbanilic acid core with dithio and p-ethoxy substituents, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-ethoxyphenyl)carbamodithioate typically involves the esterification of carbanilic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For this compound, the specific reaction involves the use of dithio-p-ethoxy carbanilic acid and methanol, catalyzed by sulfuric acid or tosic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and yield. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
methyl N-(4-ethoxyphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithio group into sulfoxide or sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl N-(4-ethoxyphenyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(4-ethoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The dithio group can form strong interactions with metal ions, making it useful in chelation therapy. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- P-methoxy carbanilic acid, methyl ester : Similar structure but with a methoxy group instead of a dithio group.
- Carbanilic acid, ethyl ester : Similar ester functionality but with an ethyl group instead of a methyl group.
Uniqueness
methyl N-(4-ethoxyphenyl)carbamodithioate is unique due to the presence of both dithio and p-ethoxy substituents, which impart distinct chemical and biological properties
Properties
CAS No. |
13037-23-5 |
|---|---|
Molecular Formula |
C10H13NOS2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
methyl N-(4-ethoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NOS2/c1-3-12-9-6-4-8(5-7-9)11-10(13)14-2/h4-7H,3H2,1-2H3,(H,11,13) |
InChI Key |
LMRCFYUILLMSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[1,3]dioxol-5-yloxy)propionic acid ethyl ester](/img/structure/B8272375.png)
![3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-oxo-quinazoline-7-carboxamide](/img/structure/B8272387.png)







![3-[4-(p-Toluenesulfonyloxy)butyl]-1H-indole-5-carbonitrile](/img/structure/B8272452.png)
![3-[1-(Benzyloxycarbonyl)indol-3-yl]-1-chloropropan-2-one](/img/structure/B8272454.png)

